molecular formula C12H19ClN2O4 B1676581 Midodrine hydrochloride CAS No. 43218-56-0

Midodrine hydrochloride

Cat. No.: B1676581
CAS No.: 43218-56-0
M. Wt: 290.74 g/mol
InChI Key: MGCQZNBCJBRZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Midodrine hydrochloride is a synthetic, direct-acting α1-adrenergic receptor agonist prodrug used primarily to treat symptomatic orthostatic hypotension (OH) and vasovagal syncope (VVS). Upon oral administration, midodrine is rapidly hydrolyzed to its active metabolite, desglymidodrine, which selectively activates peripheral α1-adrenergic receptors, inducing vasoconstriction and increasing venous return to elevate blood pressure . Midodrine’s physicochemical properties include a melting point of 200–203°C, solubility in water (9.3 g/100 mL), and a molecular weight of 290.7 g/mol . It is available in 2.5 mg, 5 mg, and 10 mg tablets, with clinical efficacy validated in pediatric and adult populations for conditions like postural orthostatic tachycardia syndrome (POTS) and VVS .

Preparation Methods

Synthetic Preparation Methods

The synthesis of midodrine hydrochloride involves multistep organic reactions, with key patents disclosing distinct approaches to optimize yield and purity.

Synthesis via Azido Intermediate (WO-0179154-A3)

The patent WO-0179154-A3 delineates a novel pathway using 1-(2',5'-dimethoxyphenyl)-2-azidoethanone as a pivotal intermediate. The synthesis proceeds as follows:

  • Reduction of Azido Group : The azido intermediate undergoes catalytic hydrogenation to yield 1-(2',5'-dimethoxyphenyl)-2-aminoethanone.
  • Condensation with Glycine : The resultant amine reacts with glycine in a polar aprotic solvent (e.g., dimethylformamide) under alkaline conditions to form 1-(2',5'-dimethoxyphenyl)-2-glycineamidoethanol.
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to precipitate this compound.

This method achieves a yield of 78–85% with a purity exceeding 99%, as validated by HPLC. The use of azide chemistry minimizes side reactions, enhancing scalability for industrial production.

Hydrogenolysis of Dibenzylamino Compound (US20020128511)

Patent US20020128511 discloses an alternative route involving hydrogenolysis of 2-dibenzylamino-N-[2-(2',5'-dimethoxyphenyl)-2-hydroxyethyl]acetamide:

  • Protection of Amine Groups : The primary amine is protected as a dibenzyl derivative to prevent undesired side reactions during subsequent steps.
  • Hydrogenolytic Cleavage : Catalytic hydrogenation (Pd/C, H₂, 40–60 psi) removes benzyl groups, yielding the free amine.
  • Acidification : The product is treated with HCl to form the hydrochloride salt.

This method offers a yield of 70–75% and is advantageous for its selectivity, though it requires stringent control over hydrogenation conditions to avoid over-reduction.

Pharmaceutical Formulation Techniques

This compound’s efficacy hinges on its formulation into stable dosage forms. Patent CN106821999A details tablet compositions optimized for dissolution and shelf-life:

Table 1: Representative Tablet Formulations (Weight Parts)

Component Example 1 Example 2 Example 3
This compound 5 10 15
Mannitol 30 25 20
Pregelatinized starch 20 15 10
Sodium carboxymethyl starch 5 4 3
Magnesium stearate 1 1 1
Micronized silica gel 0.5 0.5 0.5

Manufacturing Process :

  • Dry Mixing : Active pharmaceutical ingredient (API) and excipients are blended uniformly.
  • Wet Granulation : A binder (hydroxypropyl methylcellulose) is added to form granules, which are dried at 55–65°C.
  • Compression : Granules are lubricated and compressed into tablets.

This formulation avoids hygroscopic excipients, ensuring stability under ambient conditions.

Quality Control and Analytical Methods

Robust analytical techniques are critical for verifying synthesis success and formulation consistency.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and UV detection (289 nm) is the gold standard for quantifying this compound. Methods validated by Barth et al. demonstrate linearity (10–100 µg/mL, R² > 0.999) and precision (RSD < 2%).

Stability-Indicating Assays

Stress testing under acidic (0.1N HCl), alkaline (0.1N NaOH), and oxidative (3% H₂O₂) conditions confirms method specificity. Jain et al. developed an HPLC protocol resolving midodrine from degradation products, ensuring accurate stability assessments.

Stability Considerations During Preparation

This compound is susceptible to hydrolysis and oxidation. Key stability findings include:

  • Thermal Stability : Degrades by <5% at 40°C over 6 months when stored in airtight containers.
  • Photostability : Amber packaging is mandatory to prevent photolytic decomposition.

Scientific Research Applications

Treatment of Orthostatic Hypotension

Midodrine is indicated for patients experiencing chronic orthostatic hypotension due to autonomic failure, including conditions such as:

  • Bradbury-Eggleston Syndrome
  • Shy-Drager Syndrome
  • Diabetes Mellitus
  • Parkinson's Disease

In clinical settings, midodrine has been shown to significantly increase standing systolic blood pressure and improve symptoms associated with orthostatic hypotension, such as dizziness, syncope, and fatigue. A placebo-controlled study involving 97 patients demonstrated that midodrine (10 mg) increased standing systolic blood pressure by 22 mm Hg (28%, p < 0.001) compared to placebo, highlighting its efficacy in managing this condition .

Clinical Case Studies

Several studies have documented the effectiveness of midodrine in various populations:

  • Post-Spaceflight Orthostatic Hypotension : Research conducted by NASA indicated that midodrine could serve as a countermeasure for astronauts experiencing orthostatic hypotension after space missions. The study found that midodrine improved hemodynamic responses without causing hypertension in astronauts upon landing .
  • Geriatric Patients : A study focused on elderly patients with symptomatic orthostatic hypotension reported that midodrine significantly alleviated symptoms and improved quality of life. The treatment was well-tolerated, with mild side effects such as scalp pruritus being the most common .

Side Effects and Considerations

While midodrine is generally well-tolerated, it can cause side effects including:

  • Supine hypertension (elevated blood pressure when lying down)
  • Urinary urgency
  • Tingling or itching sensations

Due to the potential for marked elevation of supine blood pressure, careful monitoring is required during treatment initiation . It is recommended that midodrine therapy be reserved for patients whose daily lives are significantly impaired despite non-pharmacological interventions.

Future Directions and Research

Ongoing clinical trials are aimed at further elucidating the long-term benefits and risks associated with midodrine use. These studies are essential for establishing definitive clinical benefits beyond mere blood pressure elevation, particularly regarding improvements in daily functioning and quality of life for patients with chronic conditions .

Comparison with Similar Compounds

Pharmacological and Structural Comparison

Midodrine hydrochloride shares mechanistic similarities with other α1-adrenergic agonists, such as phenylephrine and methoxamine , which also induce peripheral vasoconstriction. However, key distinctions exist:

Parameter This compound Phenylephrine Methoxamine
Prodrug Requirement Yes (converted to desglymidodrine) No No
Receptor Selectivity α1-adrenergic α1-adrenergic α1-adrenergic
Administration Route Oral Intravenous, topical Intravenous
Half-Life 3–4 hours (active metabolite) 2–3 hours 4–6 hours
CNS Penetration Minimal Moderate Moderate
Key Indications OH, POTS, VVS Hypotension, nasal congestion Hypotension, surgical support

Midodrine’s prodrug design enables oral bioavailability and sustained action, whereas phenylephrine and methoxamine require parenteral administration .

Clinical Efficacy and Biomarker Predictors

Midodrine demonstrates superior efficacy in specific patient subgroups, validated by predictive biomarkers:

Efficacy in POTS and VVS
  • In a randomized trial, midodrine achieved an 89.47% efficacy rate in pediatric POTS, outperforming metoprolol (57.89%) and conventional therapy (53.33%) .
  • For VVS, midodrine reduced symptom scores by 75% (from 4 to 1) in children, correlating with elevated baseline calcitonin gene-related peptide (CGRP) levels (>62.56 pg/mL; sensitivity 97.7%, specificity 83.3%) .
Predictive Biomarkers
Biomarker Cut-off Value Sensitivity (%) Specificity (%) AUC Reference
CGRP >62.56 pg/mL 97.7 83.3 0.946
Erythrocytic H2S >27.1 nmol/min/10<sup>8</sup> 78.9 77.8 0.813
Flow-Mediated Dilation (FMD) >8.85% 90 80 0.895
MR-pro-ADM >61.5 pg/mL 100 71.6

Higher baseline CGRP and H2S levels correlate with enhanced midodrine responsiveness, reflecting dysregulated vasodilation in POTS and VVS .

Biological Activity

Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .

Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .

Case Studies and Clinical Trials

Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:

  • Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
  • Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
  • Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .

Safety Profile

Midodrine is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
  • Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .

Summary Table of Clinical Findings

Study TypeSample SizeTreatment RegimenMean Change in Standing SBPStatistical Significance
Phase III Trial82Midodrine 10 mg TID+22 mmHgp < 0.001
Multicenter Study171Midodrine 10 mg TIDImproved at all time pointsp < 0.001
Tilt-Table TestingVariesMidodrine (dose varies)Increased completion ratep < 0.001

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Midodrine hydrochloride in bulk and formulations?

Answer: The most widely validated methods for quantifying this compound (MD) include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry .

  • RP-HPLC : A stability-indicating method uses a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio. Detection is at 225 nm, with a flow rate of 1.0 mL/min and retention time of ~4.2 minutes. This method is linear (5–30 µg/mL), precise (RSD < 2%), and sensitive (LOD: 0.15 µg/mL) .
  • UV Spectrophotometry : MD is quantified at 290 nm in water, with linearity in the range of 2–10 µg/mL. This method is cost-effective but less selective than HPLC for degraded samples .

Table 1: Comparison of Analytical Methods

MethodLinearity RangeLODKey AdvantageLimitation
RP-HPLC 5–30 µg/mL0.15 µg/mLStability-indicating, specificRequires expensive instrumentation
UV 2–10 µg/mL0.5 µg/mLRapid, cost-effectiveSusceptible to matrix interference

Q. How should researchers design stability studies for this compound under stress conditions?

Answer: Stability studies should follow ICH guidelines and include:

  • Stress Testing : Expose MD to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. Monitor degradation using RP-HPLC to identify major degradation products (e.g., desglymidodrine) .
  • Forced Degradation : Use a 10% degradation threshold. For example, MD in alkaline conditions degrades by ~25% after 6 hours, while oxidative stress causes ~15% degradation .
  • Data Analysis : Calculate recovery (98–102%) and precision (RSD < 2%) to validate method robustness .

Advanced Research Questions

Q. What advanced techniques are used to characterize this compound-metal ion complexes for nanotherapy?

Answer: Midodrine forms 1:1 stoichiometric complexes with Ag(I) ions, which are synthesized via nano-precipitation and characterized using:

  • UV-Vis Spectroscopy : Absorption peak at 322 nm confirms nanoparticle formation .
  • XRD : Crystallite size (64.5 nm) and face-centered cubic structure are calculated using the Debye-Scherrer equation .
  • SEM/FT-IR : SEM reveals spherical morphology (particle size ~70 nm), while FT-IR identifies the -NH₂ group’s role in stabilizing nanoparticles .

Methodological Note: Optimize pH (7.8, close to MD’s pKa) and molar ratio (1:1 MD:Ag) to enhance complex stability. Validate reproducibility across three synthesis batches .

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies?

Answer: Contradictions often arise from differences in bioactivation rates (MD → desglymidodrine) or study design . Strategies include:

  • Cross-Species Validation : Compare metabolite profiles in animal models (e.g., rats) and human plasma using LC-MS/MS to identify species-specific metabolic pathways .
  • Dose Adjustments : Account for variations in bioavailability (e.g., MD’s oral bioavailability in humans is ~93% vs. 75% in rodents) .
  • Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to analyze covariates like renal function impacting MD clearance in pediatric vs. adult populations .

Q. What experimental considerations are critical for clinical studies on Midodrine’s efficacy in autonomic disorders?

Answer:

  • Endpoint Selection : Use objective measures (e.g., tilt-table test for orthostatic hypotension) alongside patient-reported outcomes (e.g., Syncope Functional Status Questionnaire) .
  • Blinding and Controls : Implement double-blinded crossover designs to mitigate placebo effects, as seen in studies on pediatric postural tachycardia syndrome (POTS) .
  • Long-Term Safety : Monitor adverse events (e.g., supine hypertension) over ≥6 months, with dose titration (2.5–10 mg TID) based on blood pressure response .

Table 2: Key Parameters in Clinical Trial Design

ParameterRecommendationRationale
Sample Size≥50 participants per armEnsure statistical power for rare outcomes
Follow-Up Duration6–12 monthsAssess long-term efficacy and safety
BiomarkersPlasma desglymidodrine levelsCorrelate metabolite levels with response

Q. How can researchers optimize the synthesis of deuterated this compound for pharmacokinetic studies?

Answer: Deuterated MD ([²H₆]-Midodrine) is synthesized via isotopic exchange in methanol-D4 under acidic conditions. Key steps:

  • Purification : Use preparative HPLC with a deuterated solvent system to achieve >98% isotopic purity .
  • Validation : Confirm deuteration sites (e.g., methoxy groups) via NMR and high-resolution mass spectrometry (HRMS) .
  • Application : Use in mass spectrometry to differentiate endogenous vs. exogenous MD in bioavailability studies .

Properties

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047493
Record name Midodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43218-56-0, 3092-17-9
Record name Midodrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43218-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midodrine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIDODRINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Midodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midodrine hydrochloride
Reactant of Route 2
Midodrine hydrochloride
Reactant of Route 3
Reactant of Route 3
Midodrine hydrochloride
Reactant of Route 4
Reactant of Route 4
Midodrine hydrochloride
Reactant of Route 5
Reactant of Route 5
Midodrine hydrochloride
Reactant of Route 6
Reactant of Route 6
Midodrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.